Oxydi-3,1-propanediyl dinonanoate

Descripción

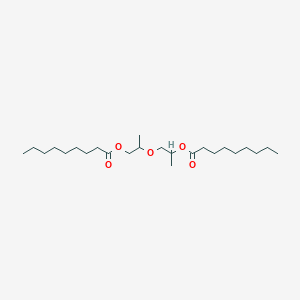

Oxydi-3,1-propanediyl dinonanoate is an organooxygen compound characterized by a central oxygen atom bridging two 3,1-propanediyl groups, each esterified with nonanoic acid. Its structure can be represented as O-(CH₂CH₂CH₂-O-CO-C₈H₁₇)₂, where the oxygen bridge connects two propanediyl chains terminated by nonanoate ester groups.

Propiedades

Fórmula molecular |

C24H46O5 |

|---|---|

Peso molecular |

414.6 g/mol |

Nombre IUPAC |

2-(2-nonanoyloxypropoxy)propyl nonanoate |

InChI |

InChI=1S/C24H46O5/c1-5-7-9-11-13-15-17-23(25)28-19-21(3)27-20-22(4)29-24(26)18-16-14-12-10-8-6-2/h21-22H,5-20H2,1-4H3 |

Clave InChI |

FJSNTQXNQNSZJS-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCC(=O)OCC(C)OCC(C)OC(=O)CCCCCCCC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Oxydi-3,1-propanediyl dinonanoate and related compounds:

Detailed Analysis

Structural Differences Bridge Type: The oxygen bridge in Oxydi-3,1-propanediyl dinonanoate imparts greater hydrolytic stability compared to disulfide bridges (e.g., captopril disulfide), which are redox-active and prone to cleavage under reducing conditions . Siloxane bridges (e.g., in ) offer superior thermal resistance but lower biodegradability . Functional Groups: Ester groups in Oxydi-3,1-propanediyl dinonanoate enhance solubility in nonpolar solvents, whereas amide-containing analogs (e.g., N,N′-(Iminodi-3,1-propanediyl)bis[octadecanamide]) exhibit stronger intermolecular hydrogen bonding, favoring solid-state stability .

Physical and Chemical Properties Molecular Weight: Oxydi-3,1-propanediyl dinonanoate’s estimated molecular weight (~414 g/mol) is lower than amide derivatives (e.g., 664.1 g/mol in ), suggesting better miscibility in low-viscosity formulations. Solubility: The oxygen bridge and ester groups likely confer balanced polarity, making it soluble in both moderately polar (e.g., acetone) and nonpolar solvents (e.g., hexane). This contrasts with siloxane-based compounds, which are highly hydrophobic .

Reactivity and Stability Esters in Oxydi-3,1-propanediyl dinonanoate are susceptible to hydrolysis under acidic or alkaline conditions, similar to other dinonanoate esters . However, the oxygen bridge lacks the redox sensitivity of disulfide bonds in captopril derivatives .

Applications Surfactants/Plasticizers: The compound’s ester groups and moderate polarity align with applications in emulsifiers or plasticizers, where hydrolytic stability is critical. Contrast with Pharmaceuticals: Unlike captopril disulfide (a drug intermediate), Oxydi-3,1-propanediyl dinonanoate is more suited to industrial uses due to its inert bridge and lack of bioactive moieties .

Research Findings and Data Gaps

- Thermal Behavior: Siloxane-bridged analogs exhibit decomposition temperatures >300°C , whereas Oxydi-3,1-propanediyl dinonanoate likely degrades at lower temperatures (~150–200°C) due to ester bond instability.

- Biodegradability: Esters are generally more biodegradable than siloxanes or amides, suggesting environmental advantages for Oxydi-3,1-propanediyl dinonanoate in green chemistry applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.